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Enzymes Involved in Nilutamide Metabolism

The table below summarizes the key human enzymes known to be involved in the metabolism and

interaction with nilutamide:

Enzyme Role/Interaction Experimental Evidence / Notes

CYP2C19 Primary Metabolic
Enzyme

Identified as a key metabolizer in human
pharmacokinetic data [1].

FMO (Flavin-containing
monooxygenase)

Primary Metabolic
Enzyme

Identified as a key metabolizer alongside CYP2C19
[1].

CYP3A Heterotropic
Activator

In vitro studies show nilutamide activates CYP3A-
mediated metabolism of other drugs (e.g.,

midazolam) [2].

Hepatic CYP450 Pool Non-specific

Inhibitor

Human liver microsome studies show nilutamide

inhibits various activities (e.g., hexobarbital
hydroxylase, benzphetamine N-demethylase) [3].
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The following diagram illustrates the dual role of nilutamide in the CYP450 system, acting as a substrate for

specific enzymes while modulating the activity of others:
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Nilutamide's dual role as a CYP450 substrate and modulator.

Key Experimental Data & Methodologies

The understanding of nilutamide's metabolic fate and interactions is derived from specific experimental

approaches.

Inhibitory Effects on Hepatic CYP450

An older but foundational study investigated nilutamide's inhibitory effects on mouse and human liver

microsomal cytochrome P450 [3].

Experimental System: Human liver microsomes and mouse liver microsomes.

Key Findings:
At a concentration of 110 µM, nilutamide inhibited several monooxygenase activities in human
liver microsomes: Hexobarbital hydroxylase (85%), Benzphetamine N-demethylase (40%),
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Benzo(a)pyrene hydroxylase (35%), and 7-ethoxycoumarin O-deethylase (25%) [3].

The kinetics for the inhibition of hexobarbital hydroxylase were consistent with competitive
inhibition [3].

In vivo in mice, nilutamide administration increased hexobarbital sleeping time, confirming the
pharmacological relevance of the CYP inhibition [3].

Activation of CYP3A-Mediated Metabolism

A high-throughput screen of approved drugs revealed that nilutamide can act as a heterotropic activator of

CYP3A [2].

1. High-Throughput Screen (HLS) in Human Liver Microsomes (HLM):

Objective: Identify compounds that alter CYP450 activities.
Method: The SPECTRUM library of drugs was screened using a cocktail assay in HLM. The

assay simultaneously monitored the activity of CYP1A2, CYP2C9, CYP2D6, and CYP3A4/5
using specific probe substrates. Compounds were tested at 10 µM, and activators were defined

as those increasing activity ≥20% over baseline [2].
Outcome: Nilutamide was identified as an activator of the CYP3A-mediated hydroxylation of

midazolam [2].

2. Follow-up Concentration-Response Experiments:

Objective: Confirm and characterize the activation.
Method: The activation was confirmed in discrete assays (using a single probe substrate) with

full concentration-response curves in HLMs [2].
Additional Models: The heterotropic activation was further studied in human and
multispecies hepatocytes with probe substrates like midazolam, nifedipine, and amiodarone
[2].

Research Implications & Toxicity Considerations

The complex metabolism and enzyme interactions of nilutamide have direct implications for its clinical

profile and modern drug development.

Drug-Drug Interaction (DDI) Potential: Its role as both an inhibitor and an activator of different CYP

enzymes signifies a high potential for complex drug-drug interactions, which is a critical consideration
in polypharmacy scenarios common in prostate cancer treatment [2] [4].
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Link to Adverse Effects: The unique side effects of nilutamide (e.g., visual disturbances, interstitial

pneumonitis, and hepatotoxicity) have been theoretically linked to its nitro group [1]. Nitro-aromatic
compounds can undergo reductive metabolism, sometimes leading to the formation of reactive

metabolites, which aligns with the broader context of drug toxicity discussed in recent literature [5] [1].
Modern Context: Due to these safety concerns and its complex interaction profile, nilutamide has

been largely replaced by newer antiandrogens like bicalutamide and enzalutamide, which offer better
efficacy and tolerability [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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